molecular formula C19H21N5O3 B6550903 N-[(4-methoxyphenyl)methyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide CAS No. 1030108-80-5

N-[(4-methoxyphenyl)methyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide

Cat. No.: B6550903
CAS No.: 1030108-80-5
M. Wt: 367.4 g/mol
InChI Key: BRWILGUVAPUNJT-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazinoindazolone core linked to a substituted acetamide moiety.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-14-8-6-13(7-9-14)10-20-17(25)11-23-19(26)18-15-4-2-3-5-16(15)22-24(18)12-21-23/h6-9,12H,2-5,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWILGUVAPUNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the evidence:

Core Heterocyclic System

  • Target Compound: Contains a [1,2,4]triazino[4,5-b]indazol-1-one scaffold. This fused system has a rigid planar structure with hydrogen-bonding capabilities from the carbonyl group and nitrogen atoms .
  • Analog 1 (Compound 20, ): Features a [1,2,4]triazino[5,6-b]indole core with a thioether (-S-) linkage instead of an oxo group. The 5,6-b indole fusion alters ring electronics and steric accessibility compared to the 4,5-b indazole in the target compound .
  • Analog 2 (G987-0023, ): Shares the [1,2,4]triazino[4,5-b]indazolone core but substitutes the 4-methoxyphenylmethyl group with a 4-bromo-3-methylphenyl group. This increases molecular weight (416.28 vs. ~406 for the target) and logP (2.75 vs. estimated ~2.5), suggesting higher lipophilicity .

Substituent Effects

Compound Substituent on Acetamide Key Functional Groups Molecular Weight logP
Target Compound 4-Methoxyphenylmethyl -OCH3, -CONH- ~406* ~2.5*
Compound 20 4-Methoxyphenyl -OCH3, -S-, -CONH- 458.3 N/A
G987-0023 4-Bromo-3-methylphenyl -Br, -CH3, -CONH- 416.28 2.75
Compound 6b 2-Nitrophenyl -NO2, -CONH- 404.13 N/A

*Estimated based on structural similarity to G987-0023.

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound (electron-donating) contrasts with bromo (-Br, electron-withdrawing) in G987-0023.

Physicochemical Properties

  • Water Solubility : The target compound’s methoxy group may improve solubility compared to G987-0023 (logSw = -2.99), though its extended fused ring system could reduce it .
  • Polar Surface Area : Estimated to be ~66–70 Ų (similar to G987-0023’s 66.76 Ų), suggesting moderate membrane permeability .

Research Implications

The structural variations among these compounds underscore the balance between lipophilicity, solubility, and steric effects in drug design. For instance:

  • The target compound’s methoxy group may enhance bioavailability compared to brominated analogs.
  • Thioether-containing analogs (e.g., Compound 20) could exhibit unique reactivity profiles due to sulfur’s nucleophilicity .

Further studies should prioritize in vitro assays to evaluate binding affinity and selectivity, leveraging the structural insights from this comparison.

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